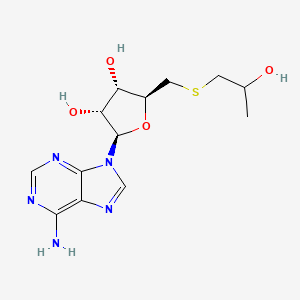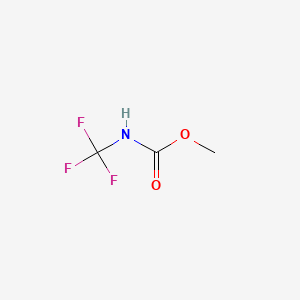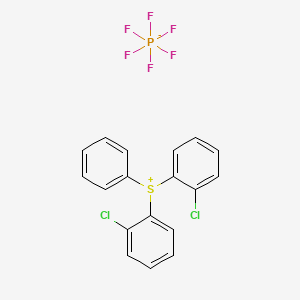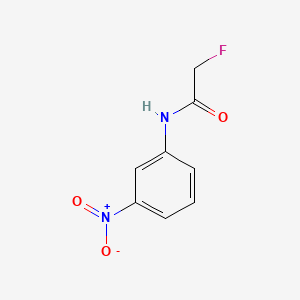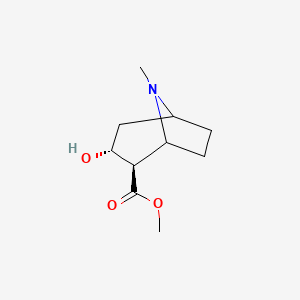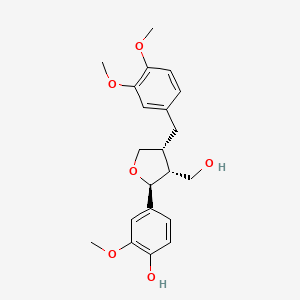
4'-O-Methyllariciresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-Methyllariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. This compound is particularly interesting due to its presence in traditional medicinal plants and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyllariciresinol typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. The reaction conditions often include the use of oxidizing agents such as peroxidases or laccases, and the process is usually carried out in an aqueous or organic solvent system.
Industrial Production Methods: Industrial production of 4’-O-Methyllariciresinol is less common due to the complexity of its synthesis. it can be extracted from plant sources such as Forsythiae Fructus, which is known to contain various lignans including 4’-O-Methyllariciresinol .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-O-Methyllariciresinol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peroxidases, laccases, and other oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.
Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications, including its use in treating inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of 4’-O-Methyllariciresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.
Comparaison Avec Des Composés Similaires
4’-O-Methyllariciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Pinoresinol: Another lignan with similar antioxidant and anti-inflammatory properties.
Secoisolariciresinol: Known for its anticancer and estrogenic activities.
Matairesinol: Exhibits antioxidant and anticancer properties.
Compared to these compounds, 4’-O-Methyllariciresinol has a distinct methyl group at the 4’ position, which may contribute to its unique biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H26O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[(2S,3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O6/c1-24-18-7-4-13(9-20(18)26-3)8-15-12-27-21(16(15)11-22)14-5-6-17(23)19(10-14)25-2/h4-7,9-10,15-16,21-23H,8,11-12H2,1-3H3/t15-,16-,21+/m0/s1 |
Clé InChI |
SFMHPISSGZFAHZ-CKJXQJPGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


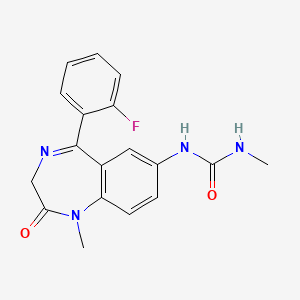
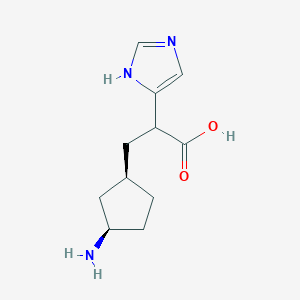

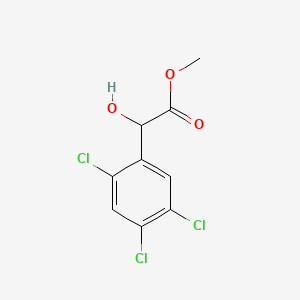
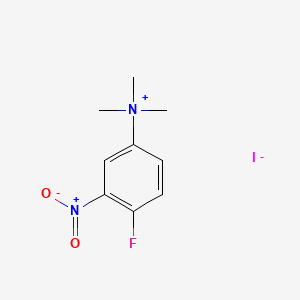
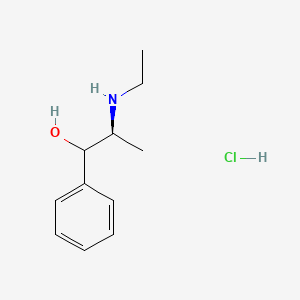
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
